aluminum;N,N-dimethylethanamine
Overview
Description
Alane-dimethylethylamine complex, also known as (Ethyldimethylamine)trihydroaluminum, is a chemical compound with the molecular formula C2H5N(CH3)2·AlH3. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. This compound is notable for its applications in hydrogen storage and as a precursor in the synthesis of aluminum nanoparticles .
Mechanism of Action
Target of Action
The primary target of the Alane-dimethylethylamine complex is brominated γ-lactams . The complex acts as a selective reducing agent, interacting with these lactams during the reduction process .
Mode of Action
The Alane-dimethylethylamine complex interacts with its targets through a reduction reaction . The complex, acting as a reducing agent, facilitates the reduction of brominated γ-lactams . This interaction results in the synthesis of dihydroflustramine C and flustramine E alkaloids .
Biochemical Pathways
The Alane-dimethylethylamine complex affects the biochemical pathway involved in the synthesis of dihydroflustramine C and flustramine E alkaloids . The reduction of brominated γ-lactams is a key step in this pathway .
Pharmacokinetics
It’s known that the complex is a liquid at room temperature with a density of 0837 g/mL at 25 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the Alane-dimethylethylamine complex’s action is the synthesis of dihydroflustramine C and flustramine E alkaloids . These alkaloids are produced as a result of the reduction of brominated γ-lactams .
Action Environment
The action of the Alane-dimethylethylamine complex can be influenced by environmental factors. For instance, the complex reacts extremely rapidly with moisture and oxygen, and may be pyrophoric . Therefore, a sealed system is required for its use . Furthermore, the complex’s reactivity and stability can be affected by temperature, as it has a melting point of 15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alane-dimethylethylamine complex typically involves the direct reaction of catalyzed aluminum with dimethylethylamine and hydrogen in a common solvent. This reaction proceeds under moderate pressures and temperatures to form the amine-alane adduct . For example, one method involves using 50 ml (0.461 mols) of liquid dimethylethylamine, diethyl ether, and an initial hydrogen pressure of 72.4 bar .
Industrial Production Methods: Industrial production of alane-dimethylethylamine complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specialized reactors and controlled environments helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Alane-dimethylethylamine complex undergoes various types of chemical reactions, including reduction, hydroalumination, and ligand-exchange reactions .
Common Reagents and Conditions:
Hydroalumination: It reacts with nitriles and isonitriles under specific conditions to form hydroaluminated products.
Ligand-Exchange Reactions: The complex can participate in ligand-exchange reactions to form various aluminum-containing compounds.
Major Products: The major products formed from these reactions include dihydroflustramine C, flustramine E alkaloids, and various hydroaluminated compounds .
Scientific Research Applications
Alane-dimethylethylamine complex has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Trimethylaluminum
- Triethylaluminum
- Lithium aluminum hydride
- Borane tetrahydrofuran complex
Comparison: Alane-dimethylethylamine complex is unique due to its specific ligand (dimethylethylamine), which provides distinct reactivity and stability compared to other aluminum hydride complexes. For instance, trimethylaluminum and triethylaluminum are more reactive but less stable, while lithium aluminum hydride is a stronger reducing agent but less selective .
Properties
InChI |
InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULSLYTSZPADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C.[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11AlN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124330-23-0 | |
Record name | Alane N, N-dimethylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.